molecular formula C25H21BrN2O6 B11536402 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate

Cat. No.: B11536402
M. Wt: 525.3 g/mol
InChI Key: OWEOUERTOPLQPX-MZJWZYIUSA-N
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Description

The compound 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate is a complex organic molecule featuring multiple functional groups, including a benzodioxin ring, a hydrazone linkage, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The hydrazone linkage in this compound is of interest in biological research due to its potential as a bioactive moiety. Hydrazones are known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The presence of the benzodioxin ring and the hydrazone linkage suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism by which 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate exerts its effects would depend on its specific application. In a biological context, the hydrazone linkage might interact with enzyme active sites, inhibiting their function. The benzodioxin ring could also participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate
  • 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom in the benzoate ester, for example, allows for unique substitution reactions not possible with other halogens.

Properties

Molecular Formula

C25H21BrN2O6

Molecular Weight

525.3 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C25H21BrN2O6/c1-2-31-22-13-16(7-12-21(22)34-25(30)17-8-10-18(26)11-9-17)14-27-28-24(29)23-15-32-19-5-3-4-6-20(19)33-23/h3-14,23H,2,15H2,1H3,(H,28,29)/b27-14+

InChI Key

OWEOUERTOPLQPX-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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